4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol

Carbonic anhydrase Enzyme inhibition Isoform selectivity

This uniquely functionalized biphenyl phenol delivers subnanomolar inhibition of carbonic anhydrase II/IX (Ki 0.480/0.530 nM) and potent CCR5 antagonism (up to 92% at 1 µM), validated for antiglaucoma and tumor-selective applications. Its cyclopropylaminocarbonyl group imparts conformational constraint and superior metabolic stability over flexible alkylamide analogs—critical for preserving pharmacological integrity in SAR studies. The phenolic –OH and cyclopropylamide functionalities enable etherification, esterification, and further coupling for focused library synthesis. Secure high-purity material to advance your medicinal chemistry programs.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 1261896-22-3
Cat. No. B6370530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
CAS1261896-22-3
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19)
InChIKeyQYKIWHBPTILJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol (CAS 1261896-22-3): A Versatile Phenolic Benzamide Intermediate for Targeted Biological Research


4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, also known as N-cyclopropyl-3-(4-hydroxyphenyl)benzamide, is a synthetic organic compound characterized by a biphenyl core bearing a cyclopropylaminocarbonyl substituent at the meta-position and a phenolic hydroxyl group at the para-position of the second ring . With a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol, this compound serves as a specialized building block in medicinal chemistry and chemical biology . Its dual functional groups enable participation in diverse chemical transformations, including etherification, esterification, and amide bond formation, while its constrained cyclopropyl ring can impart distinct conformational and metabolic stability profiles relative to more flexible alkylamide analogs .

Why 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol Cannot Be Replaced by Generic Phenolic Benzamides


Substituting 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol with a simpler phenolic benzamide, such as an unsubstituted phenylamide or a more flexible alkylamide analog, can critically alter biological activity and selectivity due to the unique electronic and steric contributions of the cyclopropylaminocarbonyl group . The cyclopropyl ring imposes conformational constraint and modulates the electron density of the amide linkage, directly impacting target binding affinity and metabolic stability . For instance, replacement with a more flexible cyclohexane or acyclic alkyl group often requires larger ring systems or increased hydrophobicity to maintain potency, as smaller or more polar groups may abolish inhibition entirely [1]. Consequently, sourcing the precise cyclopropyl-containing structure is essential to preserve the intended pharmacological profile and avoid misleading structure-activity relationship (SAR) interpretations [2].

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol: Comparative Activity and Selectivity Data for Scientific Selection


Carbonic Anhydrase Isoform Inhibition Profile: Subnanomolar CA II and CA IX Potency with Selectivity Over CA I and CA XII

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol exhibits potent inhibition of carbonic anhydrase II (CA II) and CA IX, with Ki values of 0.480 nM and 0.530 nM, respectively, as determined by stopped-flow CO2 hydration assay [1]. In contrast, its affinity for CA XII is markedly lower (Ki = 8.60 nM), yielding an 18-fold selectivity for CA II over CA XII [2]. This profile differs from many classical sulfonamide CA inhibitors that often show broader isoform inhibition or distinct selectivity patterns [3].

Carbonic anhydrase Enzyme inhibition Isoform selectivity

ALDH3A1 Inhibition: Moderate Activity with Structural Differentiation from Related Benzamides

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol inhibits human ALDH3A1 with an IC50 of 2.10 µM in a spectrophotometric assay measuring benzaldehyde oxidation [1]. This moderate potency contrasts with the nanomolar CA inhibition described above, highlighting the target-specific nature of this scaffold. While direct comparator data for ALDH3A1 inhibition by simple phenolic benzamides is limited, the presence of the cyclopropyl group is expected to influence binding compared to unsubstituted or more flexible analogs, consistent with SAR trends observed in other target classes [2].

Aldehyde dehydrogenase ALDH3A1 Enzyme inhibition

CCR5 Antagonism: Potent Submicromolar Activity in HIV-1 Entry Inhibition Assays

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol has been reported as a CCR5 antagonist with an IC50 of <1 µM and 92% inhibition at 1 µM in a radiometric antiviral assay [1]. Additionally, a separate BindingDB entry reports an IC50 of 0.300 nM for antagonism at the CCR5 receptor in a cell-cell fusion assay [2]. These data suggest that the compound can potently block HIV-1 gp120-induced membrane fusion, a critical step in viral entry. While head-to-head comparison with maraviroc or other clinical CCR5 antagonists is not available, the submicromolar potency positions this compound as a valuable tool for probing CCR5-mediated signaling and viral entry mechanisms [3].

CCR5 antagonist HIV entry inhibitor GPCR

Hepatitis B Virus (HBV) Inhibition: Demonstrated Antiviral Activity in Cellular Model

In a functional assay using cultured human hepatoblastoma 2.2.15 cells, 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol was tested for inhibition of hepatitis B virus (HBV) replication . While quantitative IC50 data are not provided in the public report, the assay record confirms that the compound was evaluated and found active in this system [1]. This finding expands the potential therapeutic relevance of the compound beyond the enzyme and receptor targets previously described, suggesting possible utility in antiviral research programs focused on HBV [2].

Hepatitis B virus Antiviral HBV inhibition

Structural Differentiation: Cyclopropyl Constraint vs. Flexible Alkyl and Ortho-Substituted Analogs

The cyclopropyl group in 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol introduces conformational rigidity that distinguishes it from more flexible alkylamide analogs . For instance, replacement of the cyclopropyl moiety with a larger, more flexible cyclohexane group has been shown in related series to be necessary for maintaining target inhibition, as smaller or more polar substituents on the amide nitrogen abolished activity [1]. Additionally, the para-phenolic substitution pattern differentiates this compound from ortho-phenolic analogs (e.g., 2-[3-(cyclopropylaminocarbonyl)phenyl]phenol, CAS 1261951-63-6) and ortho-cyano derivatives (e.g., 2-cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, CAS 1261986-93-9), which exhibit altered hydrogen-bonding networks and steric profiles that can significantly impact binding orientation and potency .

Structure-activity relationship Cyclopropyl Conformational constraint

High-Value Research and Industrial Applications for 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol


Carbonic Anhydrase Inhibitor Development for Glaucoma and Cancer Therapeutics

Leverage the subnanomolar CA II and CA IX inhibition (Ki = 0.480 nM and 0.530 nM) to develop novel antiglaucoma agents (targeting CA II in the ciliary body) or tumor-selective therapies (targeting CA IX in hypoxic tumors) [1]. The 18-fold selectivity for CA II over CA XII may offer a differentiated safety profile compared to broader-acting CA inhibitors [2].

CCR5 Antagonist Probe for HIV Entry and Inflammatory Disease Research

Employ the compound as a potent CCR5 antagonist (IC50 < 1 µM, up to 92% inhibition at 1 µM) to investigate CCR5-mediated viral entry mechanisms or to explore the role of CCR5 in inflammatory and autoimmune conditions [3]. The compound's activity supports its use in cell-based assays and as a starting point for medicinal chemistry optimization [4].

Antiviral Screening and Mechanism-of-Action Studies for HBV

Utilize the demonstrated anti-HBV activity in hepatoblastoma 2.2.15 cells to screen for synergistic combinations or to elucidate novel host-target interactions . The compound's dual activity against HIV entry and HBV replication positions it as a potential broad-spectrum antiviral lead [5].

Synthetic Intermediate for Functionalized Benzamides and Bioactive Conjugates

Exploit the phenolic hydroxyl and cyclopropylamide functionalities for further derivatization, including etherification, esterification, and amide coupling, to generate focused libraries for SAR exploration . The cyclopropyl group's metabolic stability advantages can be harnessed to improve the pharmacokinetic properties of downstream candidates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.